molecular formula C21H22N2O2 B12880119 5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one CAS No. 651029-64-0

5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one

Cat. No.: B12880119
CAS No.: 651029-64-0
M. Wt: 334.4 g/mol
InChI Key: IPRBPRZTLMVBLT-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a hydroxy group, a piperidinylmethyl group, and a phenyl group attached to an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one typically involves multiple steps, including the formation of the isoquinolinone core and the introduction of the piperidinylmethyl and phenyl groups. One common synthetic route involves the following steps:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone ring.

    Introduction of the Piperidinylmethyl Group: This step involves the alkylation of the isoquinolinone core with a piperidinylmethyl halide under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoquinolinone core is acylated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The isoquinolinone core can be reduced to form a dihydroisoquinolinone.

    Substitution: The piperidinylmethyl and phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroisoquinolinones.

    Substitution: Formation of various substituted isoquinolinones depending on the reagents used.

Scientific Research Applications

5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The hydroxy group and the isoquinolinone core are likely involved in hydrogen bonding and π-π interactions with target molecules, while the piperidinylmethyl and phenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolinones: Compounds with similar isoquinolinone cores but different substituents.

    Piperidinylmethyl Derivatives: Compounds with piperidinylmethyl groups attached to different cores.

    Phenyl Substituted Compounds: Compounds with phenyl groups attached to various cores.

Uniqueness

5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one is unique due to the combination of its structural features, including the hydroxy group, piperidinylmethyl group, and phenyl group attached to the isoquinolinone core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one, also known by its CAS number 651029-64-0, is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O, with a molecular weight of approximately 334.42 g/mol. The compound features a complex structure that includes an isoquinoline core modified with hydroxy and piperidine functional groups.

Anticancer Activity

Recent studies have indicated that isoquinoline derivatives, including this compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Breast CancerMDA-MB-23110.5
Liver CancerHepG212.3
Lung CancerA54915.0

These findings suggest that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Studies indicate that it may exert protective effects against oxidative stress-induced neuronal damage. The mechanism involves the modulation of reactive oxygen species (ROS) levels, which are implicated in neurodegenerative diseases:

Treatment ROS Level Reduction (%)
Control0
Compound Treatment45

This reduction in ROS levels suggests that the compound could be beneficial in conditions characterized by oxidative stress .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Kinases : Similar isoquinoline derivatives have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Antioxidant Activity : The hydroxy group in the structure is believed to contribute to its antioxidant properties, reducing oxidative stress.
  • Antimicrobial Mechanism : The piperidine ring enhances membrane permeability, allowing better interaction with bacterial cells.

Case Studies and Research Findings

A notable study published in ACS Omega demonstrated the synthesis and biological evaluation of related isoquinoline derivatives, highlighting their potential as anticancer agents through both in vitro and in vivo models . Another investigation focused on the neuroprotective effects of similar compounds, showcasing their ability to mitigate oxidative damage in neuronal cultures .

Properties

CAS No.

651029-64-0

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

5-hydroxy-4-[3-(piperidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C21H22N2O2/c24-19-9-5-8-17-20(19)18(13-22-21(17)25)16-7-4-6-15(12-16)14-23-10-2-1-3-11-23/h4-9,12-13,24H,1-3,10-11,14H2,(H,22,25)

InChI Key

IPRBPRZTLMVBLT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C3=CNC(=O)C4=C3C(=CC=C4)O

Origin of Product

United States

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